(R)-4-Methoxy-5-methyl-1H-pyrrol-2(5H)-one
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Overview
Description
®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a chiral compound with a unique structure that includes a methoxy group and a methyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to achieving high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one: The enantiomer of the compound, which may have different biological activities.
4-Methoxy-5-methyl-2-pyrrolidinone: A structurally similar compound with variations in functional groups.
Uniqueness
®-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and biological activity. The presence of both methoxy and methyl groups on the pyrrolidinone ring further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R)-3-methoxy-2-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(9-2)3-6(8)7-4/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
YJHSJKBMTSQOII-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=CC(=O)N1)OC |
Canonical SMILES |
CC1C(=CC(=O)N1)OC |
Origin of Product |
United States |
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